molecular formula C32H45N3O4S B1663628 Nelfinavir CAS No. 159989-64-7

Nelfinavir

Cat. No. B1663628
M. Wt: 567.8 g/mol
InChI Key: QAGYKUNXZHXKMR-HKWSIXNMSA-N
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Description

Nelfinavir is a potent HIV protease inhibitor that has been widely used in the treatment of HIV/AIDS. The drug was first approved by the FDA in 1997 and has since been used in combination therapy to manage HIV infections.

Scientific research applications

Anti-Cancer Properties

Nelfinavir, originally an HIV-protease inhibitor, has shown potential in cancer treatment. Research indicates its ability to inhibit multiple protein kinases involved in carcinogenesis and metastasis. This broad-spectrum anti-cancer effect stems from its suppression of the Akt signaling pathway and pleiotropic effects in cancer cells (Xie, Evangelidis, Xie, & Bourne, 2011). Additionally, it has been observed to enhance the cytotoxic effects of tamoxifen in breast cancer cells, inducing apoptosis, endoplasmic reticulum stress, and autophagy (Brüning, Friese, Burges, & Mylonas, 2010).

Antiviral Properties Beyond HIV

Nelfinavir's antiviral properties extend beyond HIV. It has been shown to inhibit the replication of SARS-associated coronavirus, impacting the post-entry step of SARS-CoV infection (Yamamoto et al., 2004).

Protection Against Tissue Degeneration

Interestingly, Nelfinavir exhibits a paradoxical effect by inhibiting experimentally-induced tissue degeneration or cell damage. It prevents the loss of mitochondrial membrane potential and induces a mitochondria-independent cell death mechanism in cancer cells, making it effective against chemo-resistant cancer cells (Brüning, Gingelmaier, Friese, & Mylonas, 2010).

Potential in Combination Cancer Therapies

Nelfinavir has shown promising results in combination cancer therapies. For instance, combining nelfinavir with sorafenib, an inhibitor of the RAS/RAF/ERK1/2 pathway, inhibits nelfinavir-induced ERK1/2 activation and mcl-1 protein upregulation, leading to improved activity against ovarian cancer cells (Brüning et al., 2010).

Impact on Tumor Perfusion and Radiosensitization

In a study involving patients with advanced rectal cancer, Nelfinavir combined with hypofractionated radiotherapy was found to be safe and associated with increased blood flow to rectal tumors. This combination merits further clinical evaluation for its efficacy and potential in improving tumor perfusion (Hill et al., 2016).

properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYKUNXZHXKMR-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159989-65-8 (monomethane sulfonate (salt))
Record name Nelfinavir [INN:BAN]
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DSSTOX Substance ID

DTXSID5035080
Record name Nelfinavir
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Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nelfinavir
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Solubility

Slightly soluble, 1.91e-03 g/L
Record name Nelfinavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

HIV viral protease is an important enzyme for HIV maturation and pathogenicity since HIV produces its structural and key proteins in the form of a polyprotein that needs to be cleaved by a protease. HIV protease is synthesized as part of the Gag-pol polyprotein, where Gag encodes for the capsid and matrix protein to form the outer protein shell, and Pol encodes for the reverse transcriptase and integrase protein to synthesize and incorporate its genome into host cells. The Gag-pol polyprotein undergoes proteolytic cleavage by HIV protease to produce 66 molecular species which will assume conformational changes to become fully active. Inhibition of protease, therefore, prevents HIV virion from fully maturing and becoming infective. Nelfinavir is a competitive inhibitor of the HIV protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles.
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Product Name

Nelfinavir

CAS RN

159989-64-7
Record name Nelfinavir
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Record name Nelfinavir
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Record name NELFINAVIR
Source FDA Global Substance Registration System (GSRS)
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Record name Nelfinavir
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

349.84 °C
Record name Nelfinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00220
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Record name Nelfinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,000
Citations
B Jarvis, D Faulds - Drugs, 1998 - Springer
… NRTIs, nelfinavir 1250mg twice daily produced similar results to 3-times-daily nelfinavir at a range of total daily dosages. In an ongoing study >70% of adults receiving a nelfinavir-based …
Number of citations: 115 link.springer.com
CM Perry, P Benfield - Drugs, 1997 - Springer
… Nelfinavir is a protease inhibitor which shows good inhibitory activity against HIV-1. The pattern of HIV-1 resistance to nelfinavir … 400 and 800mg doses of nelfinavir with food resulted in …
Number of citations: 54 link.springer.com
VB Pai, MC Nahata - Annals of Pharmacotherapy, 1999 - journals.sagepub.com
… The bioavailability of nelfinavir ranges from 20% to 80%, and it increases when nelfinavir is administered with food. Following multiple dosing of nelfinavir 750 mg three times daily, …
Number of citations: 102 journals.sagepub.com
S Walmsley, B Bernstein, M King… - … England Journal of …, 2002 - Mass Medical Soc
Background Lopinavir is a newly developed inhibitor of human immunodeficiency virus (HIV) protease that, when formulated with ritonavir, yields mean trough plasma lopinavir …
Number of citations: 852 www.nejm.org
CM Perry, JE Frampton, PL McCormack, MAA Siddiqui… - Drugs, 2005 - Springer
… nelfinavir produces substantial and sustained reductions in viral load in patients with HIV infection. Nelfinavir … Resistance to nelfinavir may develop, but the most common mutation (D30N…
Number of citations: 55 link.springer.com
MA Albrecht, RJ Bosch, SM Hammer… - … England Journal of …, 2001 - Mass Medical Soc
… the nelfinavir-plus-efavirenz group, 69 percent and 60 percent in the efavirenz group, and 64 percent and 35 percent in the nelfinavir … did triple therapy with nelfinavir. Triple therapy with …
Number of citations: 159 www.nejm.org
P Tebas, WG Powderly - Expert opinion on pharmacotherapy, 2000 - Taylor & Francis
Nelfinavir is an inhibitor of the HIV-1 and HIV-2 protease, with good in vivo activity in HIV-infected patients. Nelfinavir … This use of nelfinavir in combination regimens is associated with an …
Number of citations: 36 www.tandfonline.com
N Yamamoto, S Matsuyama, T Hoshino, N Yamamoto - BioRxiv, 2020 - biorxiv.org
… 21.52), nelfinavir seems … nelfinavir is highly effective in inhibiting SARS-CoV-2 replication in vitro and has the high C max -EC 50 and C tough -EC 50 ratio. We suggest that nelfinavir is …
Number of citations: 133 www.biorxiv.org
JJ Gills, J LoPiccolo, PA Dennis - Autophagy, 2008 - Taylor & Francis
… Nelfinavir is currently being tested in cancer patients in Phase I clinical trials where … and increase the effectiveness of nelfinavir. The decision to study nelfinavir grew out of our laboratory’…
Number of citations: 140 www.tandfonline.com
A Bardsley-Elliot, GL Plosker - Drugs, 2000 - Springer
… The area under the concentration-time curves (AUC 0–8 ) of nelfinavir and M8 at steady state were 23 and 6.6 μmol/L · h, respectively, following administration of nelfinavir 750mg 3 …
Number of citations: 149 link.springer.com

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